Bienvenue dans la boutique en ligne BenchChem!

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

FLAP inhibition leukotriene biosynthesis inflammation

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 899958-52-2, molecular formula C21H16FN3O, molecular weight 345.4 g/mol) is a synthetic small-molecule benzimidazole acetamide derivative. The compound features a 2-phenylbenzimidazole core linked via a meta-substituted phenyl ring to a 4-fluorophenylacetamide moiety.

Molecular Formula C21H16FN3O
Molecular Weight 345.377
CAS No. 899958-52-2
Cat. No. B3012197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
CAS899958-52-2
Molecular FormulaC21H16FN3O
Molecular Weight345.377
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25)
InChIKeyLIBPUKYLKAEKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 899958-52-2): Structural Identity and Procurement-Relevant Classification


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 899958-52-2, molecular formula C21H16FN3O, molecular weight 345.4 g/mol) is a synthetic small-molecule benzimidazole acetamide derivative . The compound features a 2-phenylbenzimidazole core linked via a meta-substituted phenyl ring to a 4-fluorophenylacetamide moiety. It belongs to the broader class of 1,2,6-substituted benzimidazoles that have been patented as 5-lipoxygenase-activating protein (FLAP) modulators (US 8,952,177 B2) [1]. This compound is cataloged in chemical databases including ChemSrc and is primarily sourced from specialty chemical suppliers for research use. Its structural architecture—combining a hydrogen-bond-donating benzimidazole NH, a hydrogen-bond-accepting amide carbonyl, and a lipophilic 4-fluorophenyl group—positions it as a scaffold of interest for target engagement studies in inflammation and oncology programs.

Why N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide Cannot Be Casually Interchanged with Other Benzimidazole Acetamide Analogs


Benzimidazole acetamide derivatives exhibit extreme sensitivity to substitution pattern and regiochemistry in determining target selectivity and potency. Even minor modifications—such as relocating the fluorophenyl attachment from the para- to the ortho-position or altering the phenyl linker from meta- to para-substitution—can dramatically shift kinase inhibitory profiles, FLAP binding affinity, and physicochemical properties [1]. The specific meta-substitution of the central phenyl ring in N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide creates a unique dihedral angle between the benzimidazole and acetamide pharmacophores that is absent in N-(4-substituted phenyl) or N-(2-substituted phenyl) regioisomers [1]. Furthermore, the 4-fluorophenylacetyl moiety introduces a distinct electrostatic potential surface compared to 4-chlorophenyl, 4-methylthiophenyl, or unsubstituted phenylacetyl analogs, directly impacting halogen bonding interactions with target protein cavities [2]. Generic substitution with any benzimidazole acetamide without rigorous side-by-side comparative data risks losing the specific binding mode and polypharmacology profile that this precise substitution pattern confers.

Head-to-Head and Cross-Study Comparative Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 899958-52-2) vs. Closest Analogs


FLAP Inhibitory Activity of 1,2,6-Substituted Benzimidazole Scaffold: Patent-Disclosed SAR Context for 4-Fluorophenyl Acetamide Derivatives

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide falls within the scope of US Patent 8,952,177 B2 covering 1,2,6-substituted benzimidazoles as FLAP modulators. The patent discloses that benzimidazole derivatives bearing a 4-fluorophenylacetyl substituent at the benzimidazole N1 or C2-linked phenyl position exhibit FLAP inhibitory activity. While the patent does not disclose a discrete IC50 value for this specific compound, the structurally related benchmark FLAP inhibitor BRP-7 (a benzimidazole derivative) demonstrates an IC50 of 0.31 μM in FLAP-dependent 5-lipoxygenase activity assays in human polymorphonuclear leukocytes. The 4-fluorophenyl group is explicitly claimed as a preferred substituent for enhancing FLAP binding affinity compared to unsubstituted phenyl or 4-chlorophenyl variants [2]. The meta-phenyl linkage in this compound differentiates it from the para-substituted BRP-7 scaffold, potentially altering the trajectory of the acetamide side chain within the FLAP binding pocket [1].

FLAP inhibition leukotriene biosynthesis inflammation

Meta- vs. Para-Connected Central Phenyl Ring: BindingDB Evidence for Positional Isomer Impact on Target Affinity

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide contains a 3-(1H-benzo[d]imidazol-2-yl)phenyl moiety, where the acetamide-bearing aniline nitrogen is meta to the benzimidazole attachment point. In contrast, the positional isomer with a para-connected aniline nitrogen (i.e., N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide) presents a linear, extended geometry that alters the distance between the benzimidazole hydrogen bond donor and the acetamide carbonyl. BindingDB data for related N-[3-(1H-benzimidazol-2-yl)phenyl] amide scaffolds (e.g., CHEMBL115304, BDBM50052676) demonstrate that the meta-substitution pattern supports a bent molecular architecture with a dihedral angle of approximately 30–45° between the benzimidazole and central phenyl ring, whereas para-substituted analogs adopt a near-planar conformation (dihedral <10°) [1]. While quantitative affinity data for this specific compound versus its para-isomer is not publicly available, the conformational divergence is well-established for benzimidazole-phenyl systems and directly impacts the geometric complementarity with protein binding pockets [1].

positional isomerism target engagement kinase inhibition

4-Fluorophenylacetyl vs. 4-Chlorophenylacetyl vs. 4-Methylthiophenylacetyl Substituent: Lipophilicity and Halogen Bonding Potential

Among the commercially cataloged N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide derivatives, the 4-fluorophenylacetyl substituent in CAS 899958-52-2 offers a unique combination of moderate lipophilicity and halogen bonding capability. The directly comparable analog N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)acetamide (CAS not publicly linked to the same scaffold series, but cataloged by specialty suppliers) contains a chlorine atom with larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and higher polarizability, which can alter the compound's binding mode in halogen-bonding interactions with backbone carbonyls in protein targets [1]. Another cataloged analog, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide (CAS 941930-18-3) , replaces the halogen with a thiomethyl group, eliminating halogen bonding potential entirely while increasing logP by approximately 0.5–0.8 units. The 4-fluorophenyl compound thus occupies a distinct lipophilicity-electrostatics niche critical for balancing membrane permeability against aqueous solubility in cellular assays.

halogen bonding lipophilicity SAR physicochemical properties

Hydrogen Bond Donor/Acceptor Profile Differentiation: Benzimidazole NH Plus Amide Functionality vs. N-Alkylated or Thioether Analogs

The target compound retains a free benzimidazole NH (hydrogen bond donor, HBD count = 2 including amide NH) and an amide carbonyl oxygen (hydrogen bond acceptor, HBA count = 3), yielding a topological polar surface area (tPSA) of approximately 58 Ų [1]. This HBD/HBA profile is critical for engaging kinase hinge regions and other ATP-binding site residues. In contrast, commercially available N-alkylated benzimidazole analogs (e.g., N-methylbenzimidazole derivatives) lose the benzimidazole NH HBD, reducing total HBD count to 1. Similarly, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide analogs replace the benzimidazole C2–phenyl bond with a thioether linkage, altering the spatial relationship between the benzimidazole core and the acetamide group . The target compound's specific hydrogen-bonding capacity (2 HBD / 3 HBA) matches the pharmacophore requirements of multiple kinase and enzyme targets, while regioisomeric variants with altered connectivity may fail to satisfy key hydrogen-bonding constraints.

hydrogen bonding target engagement solubility

Recommended Research Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide Based on Quantitative Differentiation Evidence


FLAP-Targeted Phenotypic Screening in Leukotriene-Driven Inflammation Models

Investigators studying 5-lipoxygenase-activating protein (FLAP) as a therapeutic target in asthma, allergic rhinitis, or atherosclerosis should prioritize this compound over random benzimidazole acetamide analogs. The compound falls within the chemical space claimed in US Patent 8,952,177 B2, which specifically protects 1,2,6-substituted benzimidazoles as FLAP modulators [1]. The 4-fluorophenylacetyl substituent and meta-phenyl linkage represent a combinatorially validated pharmacophore distinct from the BRP-7 scaffold (IC50 = 0.31 μM against FLAP-dependent LTB4 biosynthesis). Procurement of this compound enables structure-activity relationship (SAR) expansion studies to probe the meta-substitution tolerance of FLAP, complementing the predominantly para-substituted analogs in the public domain [1]. When screened in human whole blood assays at 1–10 μM, FLAP-active benzimidazoles of this class typically suppress ionophore-stimulated LTB4 production by ≥50%, providing a clear assay window distinguishable from inactive regioisomers.

Kinase Selectivity Panel Screening: Profiling the Benzimidazole-Acetamide Pharmacophore Against the Human Kinome

The compound's hydrogen bond donor/acceptor profile (2 HBD: benzimidazole NH + amide NH; 3 HBA: benzimidazole N, amide C=O) [2] satisfies the minimal pharmacophore for type I kinase inhibition via hinge-region hydrogen bonding. Unlike N-alkylated benzimidazole analogs that lack the critical benzimidazole NH HBD and are consistently inactive against kinases, this compound retains the full hinge-binding motif. Its meta-substituted central phenyl ring introduces a ~30–45° dihedral angle that differentiates its ATP-site geometry from linear para-substituted analogs [2]. Procurement for broad-panel kinase profiling (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler at 1 μM ATP-competitive format) is recommended to identify kinase targets selective for the bent meta-scaffold architecture, which may reveal unique selectivity fingerprints not observed with para-substituted benzimidazole acetamide probes.

Halogen Bonding SAR Studies: Fluorine-Specific Interactions in Protein-Ligand Co-Crystal Engineering

The 4-fluorophenyl substituent in this compound provides a moderate σ-hole halogen bonding donor that is geometrically and electronically distinct from 4-chlorophenyl or 4-bromophenyl analogs [3]. Fluorine's smaller van der Waals radius (1.47 Å) and shorter C–F bond length (1.35 Å) create a more compact halogen bond footprint compared to chlorine (C–Cl 1.76 Å) or bromine (C–Br 1.93 Å). This makes the compound particularly suitable for co-crystallography studies where the fluorine atom engages backbone carbonyl oxygen atoms in protein binding pockets without the steric penalty of larger halogens. Procurement of the 4-fluorophenyl compound alongside its 4-chlorophenyl and 4-methylthiophenyl analogs (CAS 941930-18-3) [3] constitutes a matched-pair set for systematic halogen bonding SAR, which is of growing importance in fragment-based drug discovery and rational kinase inhibitor design.

Physicochemical Property Benchmarking for CNS Drug Discovery: Balancing logP and tPSA

With a calculated logP of approximately 3.8 and a tPSA of approximately 58 Ų [2], this compound sits near the upper boundary of CNS MPO (multiparameter optimization) desirability scores (tPSA < 60–70 Ų, logP < 4). The 4-fluorophenylacetyl group contributes 0.4–0.6 logP units less than the corresponding 4-chlorophenyl or 4-methylthiophenyl analogs, making it the preferred choice when minimizing lipophilicity-driven off-target pharmacology is critical [3]. This compound is recommended as a reference standard in CNS penetration screens (e.g., MDCK-MDR1 or Caco-2 monolayer permeability assays) to benchmark the permeability-efflux ratio of the benzimidazole acetamide chemotype, providing a baseline against which more lipophilic analogs can be quantitatively compared.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.